REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]=[N:10][C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][C:12]=2[OH:18])=[C:5]([N+:19]([O-:21])=[O:20])[CH:4]=1.C(=O)([O-])[O-].[K+].[K+].Cl[CH2:29][CH2:30][CH2:31][Si:32]([CH3:35])([CH3:34])[CH3:33].O>CN(C)C=O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]=[N:10][C:11]2[CH:16]=[CH:15][C:14]([O:17][CH2:29][CH2:30][CH2:31][Si:32]([CH3:35])([CH3:34])[CH3:33])=[CH:13][C:12]=2[OH:18])=[C:5]([N+:19]([O-:21])=[O:20])[CH:4]=1 |f:1.2.3|
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Name
|
4-(4-methoxy-2-nitrophenylazo)benzene-1,3-diol
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Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
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COC1=CC(=C(C=C1)N=NC1=C(C=C(C=C1)O)O)[N+](=O)[O-]
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Name
|
|
Quantity
|
1.24 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
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ClCCC[Si](C)(C)C
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Name
|
|
Quantity
|
50 mL
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Type
|
reactant
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
75 °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred at 75° C. for 6 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was brought to 70-75° C
|
Type
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EXTRACTION
|
Details
|
extracted with diisopropyl ether
|
Type
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CUSTOM
|
Details
|
The organic phase was dried
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (eluent: 50/50 heptane/CH2Cl2)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=C(C=C1)N=NC1=C(C=C(C=C1)OCCC[Si](C)(C)C)O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |